Erbium-170

Vue d'ensemble

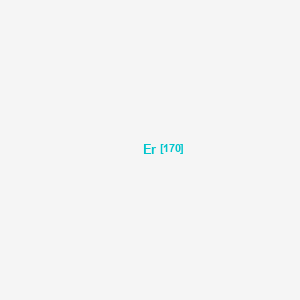

Description

Erbium-170 is an isotope of the chemical element erbium, which belongs to the lanthanide series of the periodic table. Erbium is a rare earth element with the atomic number 68 and is represented by the symbol Er. This compound is one of the stable isotopes of erbium, and it has unique properties that make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Erbium-170 can be prepared through isotopic enrichment processes. One common method involves the use of vacuum evaporation to deposit erbium onto a substrate. For instance, targets of isotopically enriched this compound can be prepared on a carbon backing using vacuum evaporation. Another layer of carbon is then deposited on top as a protective cap using an electron gun. The thickness of the this compound layer is measured using techniques such as X-ray fluorescence analysis and Rutherford backscattering spectrometry .

Industrial Production Methods

Industrial production of this compound typically involves the separation of erbium from other rare earth elements found in minerals such as monazite and xenotime. The separation process often includes solvent extraction and ion exchange techniques to isolate erbium. Once isolated, erbium can be further processed to obtain this compound through isotopic enrichment methods.

Analyse Des Réactions Chimiques

Types of Reactions

Erbium-170, like other isotopes of erbium, primarily exhibits the +3 oxidation state in its compounds. It undergoes various types of chemical reactions, including:

Oxidation: Erbium reacts with oxygen to form erbium oxide (Er₂O₃).

Reduction: Erbium compounds can be reduced using strong reducing agents such as lithium aluminum hydride.

Substitution: Erbium can form various halides, such as erbium chloride (ErCl₃), by reacting with halogens.

Common Reagents and Conditions

Oxidation: Erbium metal reacts with oxygen at elevated temperatures to form erbium oxide.

Reduction: Erbium compounds can be reduced in the presence of reducing agents under controlled conditions.

Substitution: Reactions with halogens or halogen-containing compounds can produce erbium halides.

Major Products Formed

Erbium Oxide (Er₂O₃): Formed through oxidation reactions.

Erbium Halides (ErCl₃, ErF₃, etc.): Formed through substitution reactions with halogens.

Applications De Recherche Scientifique

Erbium-170 has a wide range of scientific research applications, including:

Chemistry: Used in the study of rare earth element chemistry and the development of new materials.

Biology: Employed in biological research for its unique spectroscopic properties.

Medicine: Utilized in medical lasers, particularly in erbium-doped yttrium aluminum garnet (Er:YAG) lasers for dermatological and dental procedures

Industry: Applied in the production of optical fibers and amplifiers, as well as in nuclear reactors for neutron capture studies

Mécanisme D'action

The mechanism of action of erbium-170 in various applications is primarily based on its electronic and spectroscopic properties. In medical lasers, for example, this compound ions absorb specific wavelengths of light, leading to localized heating and ablation of tissues. This process involves the excitation of erbium ions, followed by the release of energy as they return to their ground state, resulting in precise tissue removal and minimal thermal damage .

Comparaison Avec Des Composés Similaires

Erbium-170 can be compared with other isotopes of erbium and similar rare earth elements:

Erbium-167: Another isotope of erbium, which has different nuclear properties and applications.

Holmium-165: A neighboring rare earth element with similar chemical properties but different spectroscopic characteristics.

Thulium-169: Another lanthanide with applications in medical imaging and laser technology.

This compound is unique due to its specific isotopic properties, making it particularly valuable in applications requiring precise control over its spectroscopic and electronic behavior .

Propriétés

IUPAC Name |

erbium-170 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAHIZSMUZPPFV-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

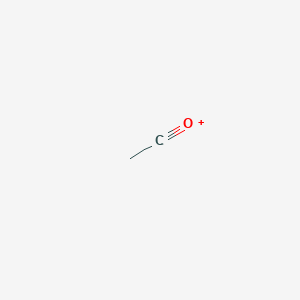

[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[170Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166191 | |

| Record name | Erbium, isotope of mass 170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.93547 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15701-24-3 | |

| Record name | Erbium, isotope of mass 170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015701243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium, isotope of mass 170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)